3-Cyano-2-methylbenzamide
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Overview
Description
3-Cyano-2-methylbenzamide is an organic compound with the molecular formula C9H8N2O. It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-methylbenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of 2-methylbenzoic acid with cyanogen bromide in the presence of a base, such as triethylamine, to form the cyano group. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Methylbenzoic acid derivatives.
Reduction: 2-Methylbenzylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Cyano-2-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials .
Mechanism of Action
The mechanism of action of 3-Cyano-2-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
- 3-Cyano-N-methylbenzamide
- 4-Cyano-N-methylbenzamide
- 3-Hydroxy-N-methylbenzamide
- 3-Amino-N-ethylbenzamide
Comparison: 3-Cyano-2-methylbenzamide is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
CAS No. |
212374-14-6 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-cyano-2-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,1H3,(H2,11,12) |
InChI Key |
ZKXNZRCAFUWFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)N)C#N |
Origin of Product |
United States |
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